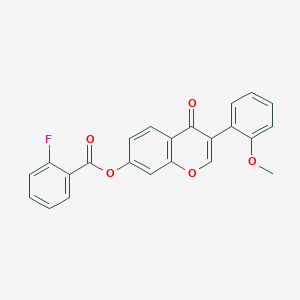![molecular formula C15H9F3N2O2 B2919180 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 2059993-43-8](/img/structure/B2919180.png)
1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . This compound has been studied for its antidepressant effects and found to reduce manifestations of stress in an animal model as well as fluoxetine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .Molecular Structure Analysis
The molecular formula of “1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid” is C15H11F3N2 . Imidazopyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines undergo various chemical reactions. For instance, 2-(naphthalen-1-yl) and 2-(naphthalen-2-yl) imidazo[1,2-a]pyridines underwent hydroxydifluoromethylation to give the desired products .科学的研究の応用
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives are known for their potential in optoelectronic devices due to their luminescent properties. These compounds can be used in the development of components such as light-emitting diodes (LEDs), photovoltaic cells, and other devices that require materials with specific electronic and optical characteristics .
Sensors
The luminescent nature of these derivatives also makes them suitable for sensor applications. They can be incorporated into sensor systems for detecting various environmental or biological analytes, providing a responsive signal upon interaction with the target substance .
Anti-Cancer Drugs
In the pharmaceutical field, imidazo[1,5-a]pyridine derivatives have been explored for their anti-cancer properties. Research indicates that these compounds can be developed into drugs that target specific pathways in cancer cells, potentially leading to new treatments .
Confocal Microscopy and Imaging
These derivatives serve as emitters for confocal microscopy and imaging. Their ability to fluoresce under specific conditions allows them to be used as markers or tracers in biological imaging, aiding in the visualization of cellular structures and processes .
Trifluoromethylation Reactions
The compound’s trifluoromethyl group is significant in chemical synthesis. It has been used in trifluoromethylation reactions, which are valuable for introducing fluorine atoms into other molecules, enhancing their chemical stability and altering their biological activity .
Anti-Tubercular Activity
Some imidazo[1,5-a]pyridine derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis. This suggests potential applications in developing new anti-tubercular agents with improved efficacy and reduced resistance issues .
作用機序
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole rings, which are present in this compound, are known to be amphoteric in nature, showing both acidic and basic properties . This allows them to interact with various biological targets through electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by imidazole-containing compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
The amphoteric nature of imidazole rings, which are present in this compound, suggests that changes in ph could potentially affect its activity .
将来の方向性
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential in the development of new TB drugs . Further exploration of the structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides could lead to the development of compounds with improved activity .
特性
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)10-6-2-1-5-9(10)12-11-7-3-4-8-20(11)13(19-12)14(21)22/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRYCWLTIPIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

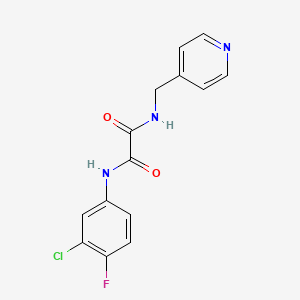
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919099.png)
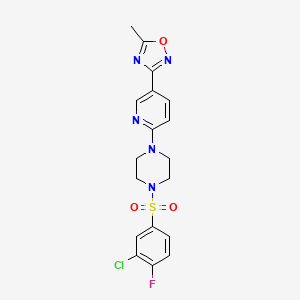
![N-(2-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2919103.png)
![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)
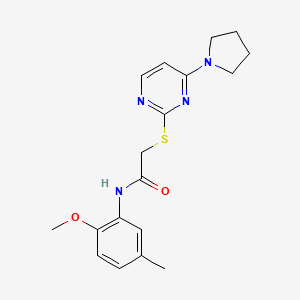
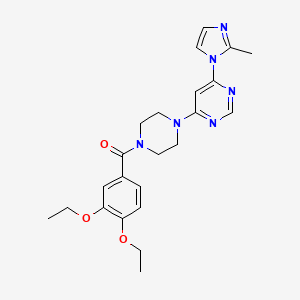
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2919111.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2919113.png)
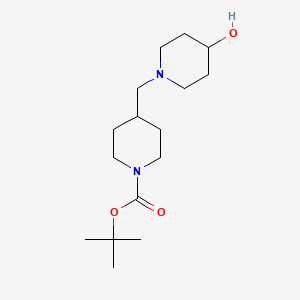
![3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2919115.png)
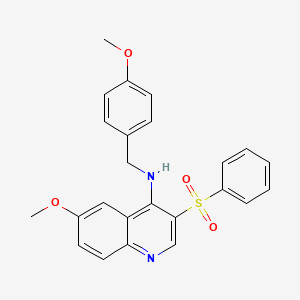
![N-(3,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2919117.png)
